2,4,5-Trichloroquinazoline

Vue d'ensemble

Description

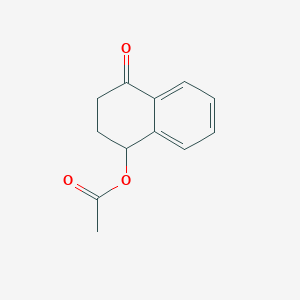

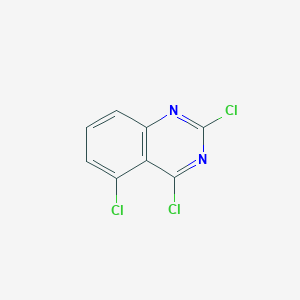

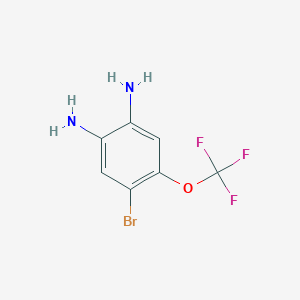

2,4,5-Trichloroquinazoline is an organic compound with the chemical formula C8H3Cl3N2 . It is a colorless or slightly yellow crystal .

Molecular Structure Analysis

The molecular weight of 2,4,5-Trichloroquinazoline is 233.48 . The molecular formula is C8H3Cl3N2 .Physical And Chemical Properties Analysis

2,4,5-Trichloroquinazoline is a solid at room temperature . and is stored in a freezer . It has a density of 1.6±0.1 g/cm3 and a boiling point of 309.1±24.0 °C at 760 mmHg .Applications De Recherche Scientifique

Sodium-Ion Batteries

2,4,5-Trichloroquinazoline has been used in the synthesis of 2D Conjugated Metal-Organic Frameworks (2D c-MOFs) for robust Sodium-Ion Batteries . The redox chemistry from p-type ligand and π-d hybridization center endows Ni3 (HATQ)2 cathode with high capacity and good rate performance, especially excellent capacity retention of 95% after 1000 cycles .

Antibacterial Agents

Quinazolinone and quinazolinone derivatives, which include 2,4,5-Trichloroquinazoline, have been studied for their potential as antibacterial agents . The emergence of drug-resistant bacterial strains has created a need for the development of novel antibiotics, and quinazolinones have shown promising antimicrobial properties .

Anticancer Agents

Quinazolinone and quinazolinone derivatives have also been investigated for their potential as anticancer agents . Several quinazoline derived compounds have been approved as drugs, such as erlotinib and gefitinib, both of which are used for the treatment of lung and pancreatic cancers .

Anti-Inflammatory Agents

Quinazolinone and quinazolinone derivatives have been studied for their potential as anti-inflammatory agents . These compounds have shown a broad spectrum of pharmacological activities, including anti-inflammatory effects .

Anticonvulsant Agents

Quinazolinone and quinazolinone derivatives have been studied for their potential as anticonvulsant agents . These compounds have shown a broad spectrum of pharmacological activities, including anticonvulsant effects .

α-Glucosidase Inhibitory Activity

Certain quinazolinone derivatives, such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, have exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 lM and 15.6 ± 0.2 lM, respectively . This suggests potential applications in the treatment of diseases like diabetes .

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that many quinazoline derivatives interact with their targets through various mechanisms, including inhibition of enzyme activity, interference with cell signaling pathways, and disruption of cell division .

Biochemical Pathways

Quinazoline derivatives have been shown to affect various biochemical pathways, including those involved in cell growth, apoptosis, and inflammation .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Quinazoline derivatives have been shown to have various effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including 2,4,5-Trichloroquinazoline. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity .

Propriétés

IUPAC Name |

2,4,5-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAAARUUJGZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627631 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134517-55-8 | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)